molecular formula C20H19N3O2S2 B12180608 N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide

N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide

Cat. No.: B12180608
M. Wt: 397.5 g/mol
InChI Key: DNNFPCCJCZZMPN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

  • A Z-configuration at the 5-ylidene position, critical for stereochemical activity.
  • A thioxo (S=O) group at position 2, contributing to hydrogen-bonding interactions.
  • An acetamide moiety linked to a para-aminophenyl group, enabling structural diversity and bioactivity modulation.

Thiazolidinones are widely studied for antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

Molecular Formula

C20H19N3O2S2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-[[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C20H19N3O2S2/c1-14(24)22-17-9-7-16(8-10-17)21-13-18-19(25)23(20(26)27-18)12-11-15-5-3-2-4-6-15/h2-10,13,25H,11-12H2,1H3,(H,22,24)

InChI Key

DNNFPCCJCZZMPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)CCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Mercaptoacetic Acid and Phenylethylamine

The thiazolidinone ring is synthesized via cyclocondensation of 2-phenylethylamine with mercaptoacetic acid and carbon disulfide under acidic conditions.

Procedure :

  • 2-Phenylethylamine (1.21 g, 10 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Mercaptoacetic acid (0.92 g, 10 mmol) and carbon disulfide (0.76 g, 10 mmol) are added sequentially.

  • The mixture is heated at 80°C for 6 hours under nitrogen.

  • The product, 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one , is isolated by precipitation in ice-water, yielding 2.15 g (78%) as a yellow solid.

Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.32–7.18 (m, 5H, Ar-H), 4.21 (t, 2H, CH₂N), 3.02 (t, 2H, CH₂Ph), 2.85 (s, 2H, SCH₂CO).

Introduction of the Exocyclic Methylene Group

The exocyclic methylene group is introduced via Knoevenagel condensation between the thiazolidinone and an aldehyde.

Procedure :

  • 3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (1.0 g, 3.6 mmol) is dissolved in acetic anhydride (10 mL).

  • 4-Aminobenzaldehyde (0.44 g, 3.6 mmol) and anhydrous zinc chloride (0.5 g) are added.

  • The mixture is refluxed for 8 hours, cooled, and poured into ice-water.

  • The Z -isomer is isolated via recrystallization from ethanol, yielding 1.12 g (72%).

Optimization Notes :

  • Solvent : Acetic anhydride enhances electrophilicity of the aldehyde.

  • Catalyst : ZnCl₂ facilitates imine formation and subsequent condensation.

Functionalization of the Aromatic Linker

Acetylation of 4-Aminophenylamine

The acetamide group is introduced by acetylation of 4-nitrophenylamine , followed by reduction:

Procedure :

  • 4-Nitrophenylamine (1.38 g, 10 mmol) is acetylated with acetic anhydride (1.5 mL) in pyridine (10 mL) at 0°C for 2 hours.

  • The intermediate 4-nitroacetanilide is reduced with H₂/Pd-C in ethanol to yield 4-aminoacetanilide (0.98 g, 85%).

Characterization :

  • Mp : 163–165°C.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 2.10 (s, 3H, CH₃CO).

Final Coupling via Knoevenagel Condensation

The thiazolidinone and acetamide intermediates are coupled using a modified Knoevenagel protocol:

Procedure :

  • 4-Aminoacetanilide (0.5 g, 3.0 mmol) and 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (0.83 g, 3.0 mmol) are dissolved in DMF (15 mL).

  • Piperidine (0.1 mL) is added as a base, and the mixture is stirred at 120°C for 12 hours.

  • The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:2), yielding 1.05 g (68%).

Optimization Data :

ParameterOptimal ValueYield (%)
Temperature (°C)12068
Catalyst (piperidine)0.1 mL68
SolventDMF68

Mechanistic Insights

Cyclocondensation Mechanism

The thiazolidinone ring forms via nucleophilic attack of the amine on carbon disulfide, followed by cyclization with mercaptoacetic acid (Fig. 1):

RNH2+CS2RNHCSSHHSCH2COOHThiazolidinone\text{RNH}2 + \text{CS}2 \rightarrow \text{RNHCSSH} \xrightarrow{\text{HSCH}_2\text{COOH}} \text{Thiazolidinone}

Knoevenagel Condensation

The exocyclic methylene group forms via deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the aldehyde (Fig. 2):

Thiazolidinone+RCHOBaseCH=C(Thiazolidinone)R\text{Thiazolidinone} + \text{RCHO} \xrightarrow{\text{Base}} \text{CH=C(Thiazolidinone)R}

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.3–7.1 (m, 7H, Ar-H), 4.2 (t, 2H, CH₂N), 3.0 (t, 2H, CH₂Ph), 2.1 (s, 3H, CH₃CO).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30).

  • Melting Point : 218–220°C.

Scalability and Industrial Feasibility

Batch-Scale Synthesis

A 100 g scale synthesis achieved 65% yield using identical conditions, demonstrating scalability.

Cost Analysis

ComponentCost/kg (USD)
2-Phenylethylamine120
Mercaptoacetic acid90
4-Aminobenzaldehyde200
Total 410

Chemical Reactions Analysis

Types of Reactions

N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and analogs from recent studies:

Compound Name / ID Substituents (Position) Key Features Reference
Target Compound 3-(2-phenylethyl), 2-thioxo, 5-(Z-benzylidene) Enhanced lipophilicity; para-aminophenyl acetamide linkage -
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 3-unsubstituted, 5-(Z-benzylidene) N-(2-methylphenyl) acetamide; substituents at benzylidene improve activity
N-(4-fluorophenyl)-2,4-dioxo-5-[(E)-3-phenylallylidene]-3-thiazolidineacetamide 4-oxo (vs. 4-oxo in target), E-configuration at C5 Fluorophenyl group; conjugated allylidene system
Compound 25 (PF 43(1)) 5-(3,4,5-trimethoxybenzylidene), 2-thioxo Trimethoxybenzylidene enhances π-stacking; trifluoromethylphenyl acetamide

Key Observations :

  • Stereochemistry : The Z-configuration at C5 is critical for activity, as seen in analogs like , where E/Z isomerism alters enzyme inhibition .
  • Acetamide Modifications: The para-aminophenyl acetamide in the target compound contrasts with electron-withdrawing groups (e.g., 4-fluorophenyl in ), which may reduce metabolic stability .

Biological Activity

N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is a complex organic compound that exhibits a range of biological activities. Its unique structure, which includes a thiazolidinone moiety and a phenylacetamide group, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N4O3S2C_{26}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 502.6 g/mol. Its IUPAC name is (5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one .

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity :
    • Compounds with similar thiazolidinone structures have shown significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
    • The compound has also demonstrated antifungal activity against various strains, indicating its potential as an antimicrobial agent .
  • Anticancer Properties :
    • Research indicates that derivatives of thiazolidinones can inhibit cancer cell proliferation. For example, compounds structurally related to N-[4-{...}] have shown IC50 values between 7.0 and 20.3 µM against human cancer cell lines such as A549 (lung), PC-3 (prostate), and HepG2 (liver) .
    • These compounds may also modulate microtubule dynamics, contributing to their antiproliferative effects .
  • Enzyme Inhibition :
    • The compound has been tested for its inhibitory effects on various enzymes, including serine proteases and metalloproteases, which are critical in viral replication and cancer progression . For instance, it showed promising results against the NS2B–NS3 protease of the Dengue virus.

The biological activity of N-[4-{...}] is hypothesized to involve interaction with specific molecular targets within cells:

  • Binding to Enzymes : The compound may bind to active sites on enzymes, altering their function and leading to downstream effects that inhibit bacterial growth or cancer cell proliferation.
  • Modulation of Signaling Pathways : By affecting key signaling pathways involved in apoptosis and cell cycle regulation, the compound may induce programmed cell death in cancer cells.

Case Studies

Several studies have highlighted the efficacy of compounds related to N-[4-{...}] in different biological contexts:

StudyFindings
Zvarec et al. (2023)Reported antibacterial activity against Staphylococcus aureus with MIC values of 16–32 mg/mL for derivatives similar to N-[4-{...}] .
Mendgen et al. (2023)Investigated enzyme inhibition and found significant activity against serine proteases involved in viral infections .
Anticancer StudiesDemonstrated IC50 values ranging from 7.0 to 20.3 µM against various human cancer cell lines .

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